Glyceric acid
Overview
Description
Glyceric acid, also known as 2,3-dihydroxypropanoic acid, is an organic compound with the formula HOCH₂CH(OH)CO₂H. It is a three-carbon sugar acid that occurs naturally and is classified as a chiral molecule. This compound is significant in various biochemical pathways, including glycolysis, where its phosphate derivatives play crucial roles .
Mechanism of Action
Target of Action
Glyceric acid, a three-carbon sugar acid, is a key molecule in biochemical processes vital for metabolism . It primarily targets the metabolic pathways of the body, specifically those involved in carbohydrate and lipid metabolism .
Mode of Action
this compound is produced by the oxidation of glycerol . The oxidation of the two terminal alcohol groups of glycerol gives distinct enantiomers of this compound . This process involves the interaction of this compound with various enzymes and biochemical compounds within the body.
Biochemical Pathways
this compound plays a significant role in several biochemical pathways. It is involved in the glycolysis pathway, where its phosphate derivatives, including 2-phosphothis compound, 3-phosphothis compound, 2,3-bisphosphothis compound, and 1,3-bisphosphothis compound, serve as intermediates . Furthermore, 3-phosphothis compound, a derivative of this compound, is an intermediate in the biosynthesis of the amino acid serine, which can further be used in the synthesis of glycine and cysteine .
Pharmacokinetics
It is known that this compound is a product of human physiology and other living organisms, suggesting that it is well-absorbed and metabolized within the body .
Result of Action
The action of this compound results in various molecular and cellular effects. It plays a crucial role in cellular metabolism, particularly in glycolysis and the biosynthesis of certain amino acids . Severe elevations in this compound levels are an indication of a rare inborn error of metabolism known as glyceric aciduria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound from glycerol can be affected by the presence of certain oxidants . Moreover, the efficiency of this compound production can be influenced by the temperature and pH of the environment .
Biochemical Analysis
Biochemical Properties
Glyceric acid is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is a key intermediate in glycolysis, where it is phosphorylated to form 2-phosphothis compound and 3-phosphothis compound. These phosphorylated derivatives are crucial intermediates in the metabolic pathway . This compound also interacts with enzymes such as glycerate kinase, which catalyzes the conversion of this compound to glycerate-3-phosphate . Additionally, this compound is involved in the biosynthesis of serine, where it is converted to 3-phosphoglycerate, an intermediate in the serine biosynthesis pathway .
Cellular Effects
This compound influences various cellular processes. It activates cellular mitochondria and reduces low-grade inflammation, particularly in aged cells . This activation of mitochondria enhances cellular metabolism and energy production. This compound also impacts cell signaling pathways and gene expression, leading to improved liver and muscle function . Furthermore, this compound reduces chronic inflammation, which is associated with many age-related metabolic and degenerative diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates mitochondrial enzymes, enhancing mitochondrial function and energy production . This compound also interacts with various biomolecules, leading to changes in gene expression and enzyme activity. For example, it activates glycerate kinase, which converts this compound to glycerate-3-phosphate, a key intermediate in glycolysis . Additionally, this compound influences the expression of genes involved in inflammation and metabolism, contributing to its anti-inflammatory and metabolic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained activation of mitochondria and reduction of inflammation . These effects are observed both in vitro and in vivo, indicating the potential for long-term therapeutic benefits.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to activate mitochondrial function and reduce inflammation without causing adverse effects . At high doses, this compound can have toxic effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key intermediate in glycolysis, where it is converted to 2-phosphothis compound and 3-phosphothis compound . These intermediates are further metabolized to produce energy in the form of ATP. This compound is also involved in the biosynthesis of serine, where it is converted to 3-phosphoglycerate . Additionally, this compound interacts with enzymes such as glycerate kinase and glyoxylate reductase, which play roles in its metabolism and regulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via specific transporters and distributed to different cellular compartments . This compound can also bind to proteins and other biomolecules, influencing its localization and accumulation within cells . These interactions are crucial for its biological activity and function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization. For example, in the mitochondria, this compound activates mitochondrial enzymes and enhances energy production . Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceric acid is typically produced by the oxidation of glycerol. A common oxidant used in this process is nitric acid. catalytic oxidations have also been developed to improve efficiency and selectivity . For instance, the oxidation of glycerol using PtRu/MCM-41 nanocatalysts under base-free conditions has been shown to be effective .
Industrial Production Methods: In industrial settings, this compound can be produced through microbial processes. For example, the acetic acid bacterium, Acetobacter tropicalis, can be used to convert glycerol into this compound . Additionally, the integration of vacuum dividing wall columns in the production process has been proposed to enhance the efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Glyceric acid undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to tartronic acid using oxygen as the oxidant.
Reduction: It can be reduced to glycerol under suitable conditions.
Esterification: this compound can form esters with alcohols in the presence of acid catalysts.
Major Products Formed:
Oxidation: Tartronic acid
Reduction: Glycerol
Esterification: Glycerates
Scientific Research Applications
Glyceric acid has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
- 2-Phosphoglyceric acid
- 3-Phosphothis compound
- 2,3-Bisphosphothis compound
- 1,3-Bisphosphothis compound
Comparison: this compound is unique due to its role as a precursor to several important biochemical intermediates. Its derivatives are crucial in metabolic pathways, making it distinct from other similar compounds . For example, 2-phosphothis compound and 3-phosphothis compound are directly involved in glycolysis, whereas this compound itself is a more versatile precursor .
Properties
IUPAC Name |
2,3-dihydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPOMFGQQGHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
43110-90-3 (mono-potassium salt) | |
Record name | Glyceric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80861979 | |
Record name | Glyceric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473-81-4, 600-19-1 | |
Record name | Glyceric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Glyceric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glyceric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glyceric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 600-19-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70KH64UX7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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